Biscarbofuran sulfide
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Overview
Description
Biscarbofuran sulfide is a chemical compound with the molecular formula C24H28N2O6S and a molecular weight of 472.554. It is known for its unique structure, which includes two benzofuran rings connected by a sulfide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biscarbofuran sulfide typically involves the reaction of benzofuran derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethyl-3H-1-benzofuran-7-yl with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biscarbofuran sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Biscarbofuran sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of biscarbofuran sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory processes .
Comparison with Similar Compounds
Biscarbofuran sulfide can be compared with other sulfur-containing compounds, such as:
Thiophenes: These compounds also contain sulfur and have similar chemical properties, but differ in their ring structure.
Sulfoxides and Sulfones: These compounds are oxidation products of sulfides and have different reactivity and applications.
Thioethers: Similar to sulfides, but with different substituents on the sulfur atom.
This compound is unique due to its dual benzofuran rings and sulfide bridge, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N2O6S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C24H28N2O6S/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |
InChI Key |
UTCLUUBOMZLGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origin of Product |
United States |
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